molecular formula C9H12BrNO2S B1277441 2-Bromo-N-isopropylbenzenesulfonamide CAS No. 951883-94-6

2-Bromo-N-isopropylbenzenesulfonamide

Cat. No.: B1277441
CAS No.: 951883-94-6
M. Wt: 278.17 g/mol
InChI Key: AWYLDFIXPXTZGT-UHFFFAOYSA-N
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Description

2-Bromo-N-isopropylbenzenesulfonamide is an organic compound with the molecular formula C₉H₁₂BrNO₂S. It is a sulfonamide derivative, characterized by the presence of a bromine atom and an isopropyl group attached to the benzene ring. This compound is primarily used in research settings and has various applications in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-isopropylbenzenesulfonamide can be synthesized through the reaction of 2-bromobenzenesulfonyl chloride with isopropylamine. The reaction typically occurs in the presence of a base, such as triethylamine, and is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. This includes optimizing reaction conditions and using industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-isopropylbenzenesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N-isopropylbenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This is particularly relevant in the context of antibacterial activity, where sulfonamides inhibit the synthesis of folic acid in bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromobenzenesulfonamide
  • N-Isopropylbenzenesulfonamide
  • 2-Bromo-N-propylbenzenesulfonamide

Uniqueness

2-Bromo-N-isopropylbenzenesulfonamide is unique due to the presence of both a bromine atom and an isopropyl group, which confer specific chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and biological studies, where these functional groups can interact with various targets .

Properties

IUPAC Name

2-bromo-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYLDFIXPXTZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428965
Record name 2-Bromo-N-isopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951883-94-6
Record name 2-Bromo-N-isopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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